REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][N:8]=1)(=O)=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1B(O)O.[OH-].[Ba+2].[OH-].COCCOC>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[C:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][N:8]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid
|
Quantity
|
0.442 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=NC=C(C=C1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0.813 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is purged with dry argon
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |